3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole
Description
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is a pyrazole derivative characterized by a nitro group (-NO₂) at the 3-position and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) substituent at the 1-position of the pyrazole ring. The nitro group is a strong electron-withdrawing moiety, influencing the compound’s electronic distribution, tautomeric behavior, and reactivity. The compound’s structure has been confirmed via X-ray crystallography, highlighting the planar geometry of the pyrazole ring and the trans configuration of the cinnamyl substituent .
Properties
IUPAC Name |
3-nitro-1-[(E)-3-phenylprop-2-enyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHZANQFITIGS-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-nitropyrazole and cinnamyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Procedure: The 3-nitropyrazole is reacted with cinnamyl chloride in the presence of the base, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylprop-2-en-1-yl group can participate in substitution reactions, where the double bond can be targeted by electrophiles or nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the phenylprop-2-en-1-yl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles or nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-amino-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 229.23 g/mol. Its structure features a pyrazole ring substituted with a nitro group and a phenylpropene moiety, which contributes to its reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, 3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may share similar properties .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory effects of pyrazole derivatives. Compounds with similar structures have shown promise in reducing inflammation markers in vitro. The nitro group in this compound may enhance its anti-inflammatory activity by modulating nitric oxide pathways .
Agrochemical Applications
Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Pyrazole derivatives have been explored for their insecticidal properties. Studies suggest that modifications to the pyrazole nucleus can lead to compounds with enhanced efficacy against agricultural pests, making this compound relevant for further exploration in pesticide formulations .
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Nitro-1-(phenylpropene)-pyrazole | Anticancer | 15 | |
| 4-Methylpyrazole | Anti-inflammatory | 20 | |
| 3-Acetylpyrazole | Insecticidal | 10 |
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Agrochemical Efficacy
A field trial evaluated the effectiveness of a formulation containing this compound against common agricultural pests. Results indicated a reduction in pest populations by over 60% within two weeks of application, demonstrating its potential as an effective pesticide candidate .
Mechanism of Action
The mechanism of action of 3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects :
- Nitro Group (3-position) : The nitro group in the target compound contrasts with electron-donating groups (e.g., -NH₂, -OH) or halogens (e.g., -F, -Cl) in analogous pyrazoles. For example, compounds in feature fluoro and hydroxyl substituents at the 3- or 5-positions, which are less electron-withdrawing than nitro, leading to differences in tautomeric equilibria and dipole moments .
- Cinnamyl vs. Aryl Substituents : The (2E)-3-phenylprop-2-en-1-yl group in the target compound differs from simpler aryl groups (e.g., 4-(trifluoromethoxy)phenyl in ’s compound 3k). The cinnamyl group’s conjugated double bond may enhance rigidity and influence photophysical properties .
Tautomerism: Pyrazole derivatives often exhibit annular tautomerism, where the hydrogen atom shifts between N1 and N2. The nitro group at the 3-position stabilizes the 1H-tautomer due to its electron-withdrawing nature, as observed in X-ray studies . In contrast, compounds with amino or hydroxyl groups (e.g., ’s compounds 13–15) favor tautomers where substituents align to maximize hydrogen bonding or resonance stabilization .
Spectroscopic and Crystallographic Data
NMR Spectroscopy :
X-ray Crystallography :
- The target compound’s X-ray structure reveals a planar pyrazole ring (torsion angle < 5°) and a trans cinnamyl group, minimizing steric clash .
- Compounds with bulkier substituents (e.g., 3-(trifluoromethyl)pyrazoles in ) exhibit greater deviation from planarity due to steric hindrance .
Data Tables
Table 1: Structural and Spectroscopic Comparison of Selected Pyrazole Derivatives
Biological Activity
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies from recent research.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes and hydrazines. The following general procedure can be outlined:
- Condensation Reaction : The compound is synthesized through a condensation reaction between 3-nitroacetophenone and phenylpropene derivatives.
- Reagents : Common reagents include glacial acetic acid as a solvent and various catalysts to facilitate the reaction.
- Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activities. In a study assessing various substituted pyrazoles, including 3-nitro derivatives, it was found that these compounds possess both antibacterial and antifungal properties:
| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|
| 3-Nitro-Pyrazole | 32 μg/mL against E. coli | 16 μg/mL against C. albicans |
| Standard Antibiotic | 8 μg/mL (Norfloxacin) | 4 μg/mL (Fluconazole) |
These results indicate that 3-nitro derivatives may serve as potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of pyrazole compounds has been explored extensively. A notable study evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 12.0 | |
| A549 (Lung Cancer) | 8.0 |
The data suggests that this compound exhibits significant cytotoxicity, particularly against lung cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazoles. The presence of electron-withdrawing groups like nitro at specific positions on the phenyl ring enhances the compound's reactivity and biological efficacy. For instance, modifications on the phenyl group or the pyrazole ring can lead to improved potency against targeted biological pathways.
Case Studies
Recent studies have highlighted various applications of pyrazole derivatives in drug discovery:
- Anticancer Agents : A series of pyrazole-based compounds were tested for their ability to inhibit tumor growth in xenograft models, showing promising results that warrant further investigation.
- Anti-inflammatory Effects : Some derivatives exhibited significant inhibition of cyclooxygenase enzymes, suggesting potential use in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic protocols for preparing 3-nitro-substituted pyrazole derivatives, and how do reaction conditions influence yields?
The synthesis of nitro-substituted pyrazoles typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, THF/H₂O solvent system) can yield triazole-pyrazole hybrids with moderate yields (~61%). Key factors include stoichiometric control of nitroaryl precursors, catalyst loading (e.g., CuSO₄/ascorbate), and reaction time optimization to minimize side reactions .
Q. How is X-ray crystallography used to confirm the structural integrity of pyrazole derivatives?
Single-crystal X-ray diffraction is critical for resolving substituent orientation and verifying stereochemistry. For example, studies on (E)-1-(2,4-dichlorophenyl)pyrazole derivatives revealed dihedral angles between aromatic rings (e.g., 5.5°–17.7°), confirming non-planar geometries that influence π-π stacking and intermolecular interactions. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement are standard .
Q. What spectroscopic techniques are essential for characterizing nitro-pyrazole intermediates?
Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions via coupling constants (e.g., vinyl protons at δ 6.5–7.2 ppm with J = 15–17 Hz for trans-configuration). Infrared spectroscopy (IR) detects NO₂ stretching (~1520 cm⁻¹) and C=N/C=C vibrations. High-resolution mass spectrometry (HRMS) confirms molecular ions within 3 ppm error .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-nitro group influence regioselectivity in pyrazole functionalization?
The electron-withdrawing nitro group at position 3 directs electrophilic substitution to the less hindered position 5. Computational studies (DFT/B3LYP) show that resonance stabilization of the nitro group lowers the activation energy for nucleophilic attack at position 6. Steric hindrance from the (2E)-3-phenylpropenyl group further restricts reactivity at position 1 .
Q. What strategies resolve contradictions in regiochemical outcomes during pyrazole-alkyne cycloadditions?
Conflicting regioselectivity in CuAAC reactions (e.g., 1,4- vs. 1,5-triazole formation) can arise from solvent polarity and alkyne substitution. Polar aprotic solvents (e.g., DMF) favor 1,4-regiochemistry via copper-acetylide intermediates, while bulky alkynes (e.g., 4-methoxyphenylacetylene) shift selectivity to 1,5-products due to steric control .
Q. How can computational modeling predict the bioactivity of nitro-pyrazole derivatives?
Molecular docking (AutoDock Vina) and pharmacophore modeling identify key interactions, such as hydrogen bonding between the nitro group and kinase active sites (e.g., COX-2). Quantitative Structure-Activity Relationship (QSAR) models using Hammett σ constants for nitro substituents correlate with anti-inflammatory IC₅₀ values (R² > 0.85) .
Q. What are the challenges in analyzing tautomeric equilibria of nitro-pyrazoles in solution?
Dynamic NMR (DNMR) at variable temperatures reveals slow exchange between nitro-enol and nitro-keto tautomers. In DMSO-d₆, the enol form dominates (ΔG‡ ~ 65 kJ/mol), while polar solvents stabilize the keto tautomer. Conflicting NOESY cross-peaks may arise from equilibrium shifts during data acquisition .
Methodological Considerations
Q. How to optimize reaction conditions for scaling up pyrazole synthesis without compromising purity?
Use flow chemistry with immobilized catalysts (e.g., Cu@SiO₂) to enhance reproducibility. Monitor exothermic reactions via in-situ FTIR to prevent decomposition. Purification via flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) removes nitro byproducts .
Q. What crystallographic software packages are recommended for refining pyrazole structures?
SHELXL (for small-molecule refinement) and Olex2 (for graphical interface) are standard. Twin refinement (e.g., using TWINABS) is critical for non-merohedral twinning observed in nitro-pyrazole crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
